1-(2-Methoxybenzyl)indole-3-carbaldehyde: A Comprehensive Technical Guide
1-(2-Methoxybenzyl)indole-3-carbaldehyde: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry and organic synthesis, the indole core represents a privileged scaffold. Specifically, 1-(2-methoxybenzyl)-1H-indole-3-carbaldehyde is a highly versatile, bifunctional building block. By combining the electron-rich, aromatic indole nucleus with a reactive C-3 formyl group and a sterically distinct N-1 (2-methoxybenzyl) substituent, this compound serves as a critical precursor for synthesizing complex heterocycles, including synthetic cannabinoids, kinase inhibitors, and epigenetic modulators[1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications in drug discovery, designed specifically for researchers and application scientists.
Physicochemical Profiling & Structural Dynamics
Understanding the quantitative physicochemical properties of 1-(2-methoxybenzyl)indole-3-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological systems. The N-benzylation significantly increases the lipophilicity of the parent indole-3-carbaldehyde, altering its solubility profile and enhancing its potential to cross lipid bilayers in downstream drug candidates.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde | Standard IUPAC nomenclature. |
| Molecular Formula | C₁₇H₁₅NO₂ | Indicates a high degree of unsaturation. |
| Molecular Weight | 265.31 g/mol | Optimal low-MW precursor for fragment-based design. |
| Exact Mass | 265.1103 Da | Used for High-Resolution Mass Spectrometry (HRMS). |
| H-Bond Donors | 0 | The N-H bond is fully alkylated, eliminating donor capacity. |
| H-Bond Acceptors | 2 | Provided by the C-3 carbonyl oxygen and the methoxy oxygen. |
| Rotatable Bonds | 4 | Allows conformational flexibility for target binding. |
| Predicted LogP | ~3.5 - 4.0 | Highly lipophilic; requires non-polar or aprotic solvents. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of 1-(2-methoxybenzyl)indole-3-carbaldehyde relies on the regioselective N-alkylation of 1H-indole-3-carbaldehyde. The following protocols detail the experimental workflows, emphasizing the chemical causality behind each procedural step.
Standard N-Alkylation Protocol (Strong Base / Aprotic Solvent)
This is the most robust method for achieving quantitative yields. It utilizes a strong base to generate a highly reactive indolide anion.
Objective: Regioselective N-alkylation via an.
Reagents:
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1H-indole-3-carbaldehyde (1.0 eq)
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2-Methoxybenzyl chloride (1.2 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Preparation of the Indolide Anion: Suspend NaH in anhydrous DMF under an inert argon atmosphere at 0 °C.
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Causality: NaH is highly moisture-sensitive. The inert atmosphere prevents quenching, while the 0 °C environment controls the thermodynamics of the highly exothermic deprotonation step.
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Deprotonation: Add a solution of 1H-indole-3-carbaldehyde in DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.
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Causality: While unsubstituted indole has a pKa of ~16.2, the electron-withdrawing C-3 formyl group increases the acidity of the N-H bond via resonance. NaH ensures rapid, irreversible deprotonation. DMF strongly solvates the Na⁺ cation, leaving the indolide anion "naked" and highly nucleophilic.
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Alkylation: Add 2-methoxybenzyl chloride dropwise. Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.
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Causality: The ortho-methoxy group on the benzylic chloride introduces mild steric hindrance. Warming to room temperature provides the necessary activation energy to drive the SN2 substitution to completion.
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Self-Validating Quench & Extraction: Carefully quench the reaction with ice water (validates consumption of excess NaH via bubbling). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine.
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Causality: Brine washing is critical to partition and remove residual DMF from the organic phase, which would otherwise complicate crystallization or chromatography.
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Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure product.
Phase-Transfer Catalysis (PTC) Alternative
For a greener, milder approach, Potassium Carbonate (K₂CO₃) can be utilized in conjunction with a such as Triethylbenzylammonium chloride (TEBAC) in acetonitrile[2]. This method avoids the use of moisture-sensitive NaH, making it highly scalable, though it may require elevated temperatures or microwave irradiation to achieve comparable yields[2].
Fig 1. Synthetic workflow from indole precursor to anticancer pharmacophores.
Downstream Pharmacological Applications
The utility of 1-(2-methoxybenzyl)indole-3-carbaldehyde lies in the reactivity of its C-3 formyl group, which acts as an electrophilic center for synthesizing complex therapeutic agents.
Synthesis of Anticancer Hybrids
The aldehyde readily undergoes with active methylene compounds. For instance, reacting this scaffold with isatin derivatives or 2,4-thiazolidinediones yields highly conjugated hybrids. These [(3-indolylmethylene)hydrazono]indolin-2-ones and related bis-indole scaffolds have been extensively documented as potent apoptotic anti-proliferative agents against various tumor cell lines[3].
Epigenetic Targeting (LSD1 Inhibition)
Beyond direct cytotoxicity, N-alkylated indole derivatives are critical in epigenetic drug discovery. They serve as core scaffolds for inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the malignant transformation of cells and epithelial-mesenchymal transition[1]. The 2-methoxybenzyl moiety provides crucial hydrophobic and steric interactions within the LSD1 catalytic pocket, disrupting histone methylation dynamics (specifically H3K4me1/2) and inducing cell cycle differentiation[1].
Fig 2. Epigenetic modulation pathway of indole-derived LSD1 inhibitors.
Analytical Characterization (NMR & IR)
To ensure the trustworthiness of the synthetic protocol, the resulting compound must be validated using spectroscopic techniques. Below is the expected analytical profile for 1-(2-methoxybenzyl)indole-3-carbaldehyde, which serves as a reference standard for quality control.
Table 2: Expected ¹H-NMR Characterization Profile (CDCl₃, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | ~9.95 | Singlet | 1H | Aldehyde proton (-CHO). Highly deshielded. |
| ¹H | ~8.30 | Doublet/Multiplet | 1H | Indole C4-H. Deshielded by the adjacent carbonyl. |
| ¹H | ~7.80 | Singlet | 1H | Indole C2-H. Diagnostic for N-alkylation success. |
| ¹H | ~6.80 - 7.40 | Multiplets | 7H | Aromatic protons (Indole core + Benzyl ring). |
| ¹H | ~5.40 | Singlet | 2H | N-CH₂ benzylic protons. Shifted downfield post-alkylation. |
| ¹H | ~3.85 | Singlet | 3H | Methoxy protons (-OCH₃). |
Note on IR Spectroscopy: A strong, sharp absorption band at approximately 1650–1660 cm⁻¹ is expected, corresponding to the conjugated C=O stretching vibration of the formyl group. The complete absence of an N-H stretch (typically broad, ~3300 cm⁻¹) confirms 100% conversion during the N-alkylation step.
References
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Molaid Chemical Database. 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | 261637-72-3. Molaid.[Link]
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ResearchGate. Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC as phase transfer catalyst.[Link]
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National Institutes of Health (NIH). Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines.[Link]
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Royal Society of Chemistry (RSC). Strategies for the asymmetric functionalization of indoles: an update.[Link]
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Taylor & Francis. Novel[(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation.[Link]
- Google Patents.ES2831832T3 - Cyano-substituted indole compounds and uses thereof as LSD1 inhibitors.
